molecular formula C3H3NOS2 B060788 4-Thiazolol, 2-mercapto- CAS No. 160749-16-6

4-Thiazolol, 2-mercapto-

Cat. No. B060788
M. Wt: 133.2 g/mol
InChI Key: FCLPKVGYPVJJJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Thiazolol, 2-mercapto- is a heterocyclic compound with a sulfur atom and a nitrogen atom in its ring structure. This compound has gained significant attention in scientific research due to its unique properties and potential applications in various fields.

Mechanism Of Action

The mechanism of action of 4-Thiazolol, 2-mercapto- varies depending on its application. In the case of its antimicrobial activity, this compound is believed to inhibit the growth of bacteria and fungi by disrupting their cell walls or cell membranes. In the case of its anticancer activity, 4-Thiazolol, 2-mercapto- has been found to induce apoptosis (programmed cell death) in cancer cells by activating certain signaling pathways.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-Thiazolol, 2-mercapto- have been extensively studied. In vitro studies have shown that this compound can inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. In addition, 4-Thiazolol, 2-mercapto- has been found to exhibit antioxidant activity and to protect against oxidative stress-induced cell damage. Moreover, this compound has been shown to inhibit the proliferation of cancer cells and to induce apoptosis in vitro.

Advantages And Limitations For Lab Experiments

One advantage of using 4-Thiazolol, 2-mercapto- in lab experiments is its broad spectrum of activity against various microorganisms and cancer cells. In addition, this compound is relatively easy to synthesize and can be modified to improve its activity and selectivity. However, one limitation of using 4-Thiazolol, 2-mercapto- is its potential toxicity, which can limit its use in vivo.

Future Directions

There are several future directions for the research on 4-Thiazolol, 2-mercapto-. One direction is to explore its potential as a therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential as a scaffold for the design of new antimicrobial and anticancer agents. Moreover, further studies are needed to elucidate the mechanism of action of 4-Thiazolol, 2-mercapto- and to optimize its activity and selectivity.

Synthesis Methods

The synthesis of 4-Thiazolol, 2-mercapto- can be achieved through various methods, including the reaction of thioamide with α-haloketone, the reaction of thioamide with α-haloketone under basic conditions, and the reaction of thioamide with α-bromoester. However, the most commonly used method is the reaction of thioamide with α-haloketone. This method involves the reaction of thioamide with α-haloketone in the presence of a base such as potassium carbonate or sodium hydroxide, followed by refluxing the mixture in ethanol or another suitable solvent.

Scientific Research Applications

4-Thiazolol, 2-mercapto- has shown potential applications in various fields of scientific research. In the field of medicinal chemistry, this compound has been found to exhibit antimicrobial, antifungal, and anticancer activities. It has also been studied for its potential use as a therapeutic agent for Alzheimer's disease, Parkinson's disease, and other neurological disorders. In addition, 4-Thiazolol, 2-mercapto- has been used as a ligand in coordination chemistry and as a building block in organic synthesis.

properties

IUPAC Name

4-hydroxy-3H-1,3-thiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3NOS2/c5-2-1-7-3(6)4-2/h1,5H,(H,4,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCLPKVGYPVJJJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=S)S1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3NOS2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Thiazolol, 2-mercapto-

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